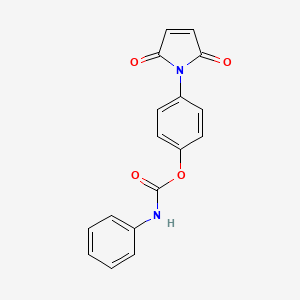

4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl N-phenylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid is a compound that has a dihedral angle of 45.80 (7) between the planes of the benzene and maleimide rings . It is part of a series of structure determinations on phenylmaleimide derivatives . There is considerable interest in the development of N-substituted maleimides as photoionizers for free radical polymerization, where the maleimide can produce the initiating radical species .

Synthesis Analysis

The reactions of 4-aminobenzoic and 4-aminophenylacetic acids amides with maleic anhydride yielded the corresponding maleic acid monoamides, the cyclization of which gave 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic and 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)phenylethanoic acids amides .Molecular Structure Analysis

In the title compound, there is a dihedral angle of 45.80 (7) between the planes of the benzene and maleimide rings . This structural behavior is repeated in similar systems .Chemical Reactions Analysis

Maleimides add various nucleophilic and electrophilic reagents, enter into cycloaddition reactions, and also easily polymerize and copolymerize with various unsaturated compounds .Physical and Chemical Properties Analysis

The empirical formula of the compound is C11H7NO4, and its molecular weight is 217.18 .Scientific Research Applications

Electropolymerization and Surface Modification

Self-Assembled Monolayers for Improved Polymer Properties : Research on 4-(pyrrol-1-yl)-benzenethiol derivatives, including those with modifications on the pyrrole and phenyl rings, has shown their application in creating self-assembled monolayers on gold. These monolayers improve the properties of copolymerized poly(pyrrole) layers, influencing the electrochemical behavior, polymerization efficiency, and surface structure of the films. The study demonstrates the potential of pyrrole derivatives in electropolymerization and surface modification to enhance conductivity and reduce surface roughness in polymer films (Schneider et al., 2017).

Photoluminescent Materials for Electronic Applications

Conjugated Polymers with Enhanced Stability and Photoluminescence : A series of π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units and 1,4-phenylene units have been synthesized for electronic applications. These polymers exhibit strong photoluminescence and enhanced photochemical stability, making them suitable for use in organic electronics and as materials for electronic devices (Beyerlein & Tieke, 2000).

Electrochemical and Electrochromic Properties

Electronically Intercommunicating Iron Centers in Pyrrole Derivatives : The synthesis of novel pyrrole derivatives with ferrocenyl groups has revealed their application in studying electron delocalization and electrochemical properties. These compounds show multiple reversible one-electron transfer processes, indicating their potential in electrochemical applications (Hildebrandt et al., 2011).

Electrochromic Devices Using Conducting Polymers : Pyrrole derivatives have been used to fabricate electrochromic devices exhibiting fast switching times and reasonable optical contrast. The study underscores the versatility of pyrrole-based polymers in developing electrochromic applications, highlighting their potential in creating multicolored displays and devices (Yagmur et al., 2013).

Catalysis and Organic Synthesis

Chiral Organocatalysts for Asymmetric Synthesis : Pyrrolidine-carbamate based derivatives have been utilized as efficient chiral organocatalysts in the asymmetric Michael addition of ketones to nitroolefins. This application showcases the role of pyrrole derivatives in catalyzing reactions with high yield and excellent stereoselectivity, contributing to advancements in asymmetric synthesis (Kaur et al., 2018).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been synthesized and characterized for their potential biological applications .

Mode of Action

It’s known that the maleimide group in similar compounds can react with a thiol group to form a covalent bond, enabling the connection of biomolecules with a thiol .

Biochemical Analysis

Biochemical Properties

It is known that maleimides, the parent compounds, can easily take up a variety of nucleophilic and electrophilic reagents, enter cycloaddition reactions, and also undergo facile polymerization and copolymerization with various unsaturated compounds . They exhibit selective inhibitory activity against various proteins, for example, the membrane enzyme cyclooxygenase, which is produced during the biosynthesis of prostaglandin , and enzyme kinase, which plays a vital role in the intracellular signaling mechanism of all living organisms .

Cellular Effects

It is known that maleimides, the parent compounds, have diverse biological activities . For instance, they have been found to exhibit anticandidiasis and antituberculosis properties .

Molecular Mechanism

It is known that maleimides, the parent compounds, can easily take up a variety of nucleophilic and electrophilic reagents, suggesting that they might interact with a wide range of biomolecules .

Properties

IUPAC Name |

[4-(2,5-dioxopyrrol-1-yl)phenyl] N-phenylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O4/c20-15-10-11-16(21)19(15)13-6-8-14(9-7-13)23-17(22)18-12-4-2-1-3-5-12/h1-11H,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLMJKAYWSNAGDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)OC2=CC=C(C=C2)N3C(=O)C=CC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2606112.png)

![Methyl 3-[(2,6-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2606114.png)

![(1S,4S)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid salt](/img/structure/B2606116.png)

![2-[(1-Tert-butylazetidin-3-yl)oxy]-5-chloropyrimidine](/img/structure/B2606121.png)

![5-((2-Fluorophenyl)(4-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2606123.png)

![3-(4-chlorophenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2606127.png)

![3,5-dimethoxy-N-[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]benzamide](/img/structure/B2606131.png)